REACTION_CXSMILES
|
[CH2:1](I)[CH3:2].BrC(C)C.C[C:9]1([CH3:19])[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10]1.C([O-])([O-])=[O:21].[K+].[K+]>CN(C=O)C>[CH2:1]([O:21][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:11]=1[N:10]=[C:9]([CH3:19])[CH:18]=[CH:17]2)[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(NC2=CC=CC=C2C=C1)C
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by H2O (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (50 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated by evaporation in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography with Hex/EA (6:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized with Hexane/EA
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=CC=C2C=CC(=NC12)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |